![molecular formula C14H17NO6 B5511980 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)

4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study and development of complex organic molecules, including oxazepine derivatives and benzodioxole compounds, are of significant interest due to their potential in various applications, including pharmacological activities. The research spans from synthesis techniques to detailed analyses of their chemical and physical properties.

Synthesis Analysis

Synthesis techniques for related compounds often involve multi-step reactions, including acylation, nucleophilic substitution, and cyclization processes. The efficiency of these synthetic routes is critically evaluated based on yield, selectivity, and the conditions under which the reactions are performed. For instance, studies have developed efficient methodologies for synthesizing benzodiazepines and oxazepine derivatives, highlighting the importance of catalysts and reaction conditions in achieving high yields and desired selectivities (Kombarov & Yurovskaya, 2002).

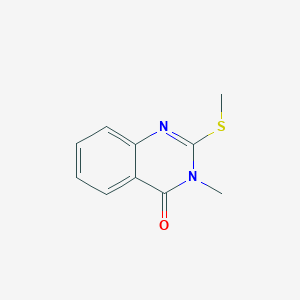

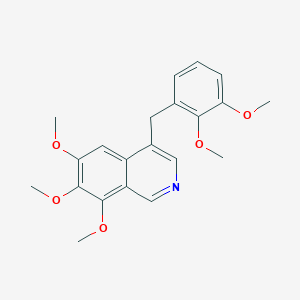

Molecular Structure Analysis

The molecular structure of synthesized compounds is rigorously analyzed using spectroscopic techniques such as FT-IR, micro-Raman, UV–Vis, and X-ray crystallography. Quantum chemical computations, including DFT/B3LYP method with basis sets, are employed to predict vibrational frequencies, electronic absorption wavelengths, and molecular electrostatic potential (MEP) analyses. These studies provide insights into the molecular geometry, electronic structure, and the potential activity of the compounds (Gökce et al., 2014).

Chemical Reactions and Properties

Chemical properties of these compounds, including reactivity under various conditions, are studied to understand their behavior in synthetic pathways and potential applications. For instance, the reactivity of oxazepine derivatives in the presence of different reagents and conditions can lead to the formation of new cyclic compounds, showcasing the versatility of these molecules in chemical synthesis (Yuskovets, Uankpo, & Ivin, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Compound Synthesis : Researchers have synthesized novel compounds containing oxazepine rings, which involve the use of related chemical structures in creating new substances with potential biological activities (Muhsen, Tomma, & Mukhlus, 2017).

Biological Activities

- Antibacterial Properties : Certain synthesized compounds with 1,3-oxazepine derivatives, closely related to 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol, have shown moderate to weak antibacterial activities, indicating potential in antimicrobial research (Mohammad, Ahmed, & Mahmoud, 2017).

Drug Development

- Constrained Opioid Peptide Analogues : The synthesis of conformationally restricted dipeptidic moieties using an oxazolidinone as an N-acyliminium precursor, similar in structure to 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol, has shown shifts in affinity and selectivity towards opioid mu- and delta-receptors. This suggests its potential use in opioid peptide research (Ballet et al., 2005).

Stereoselective Synthesis

- NK1 Receptor Antagonist Production : An efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant involved processes closely related to the chemistry of 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol, highlighting its relevance in synthesizing therapeutic agents (Brands et al., 2003).

Cancer Research

- Cytotoxicity Against Cancer Cell Lines : The synthesis of 4-(3'-indolyl)oxazole congeners, structurally similar to 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol, and their study for cytotoxicity against cancer cell lines, demonstrates the compound’s potential in cancer research (Kumar et al., 2010).

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-(6-hydroxy-1,4-oxazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-10-6-15(3-4-18-7-10)14(17)8-19-11-1-2-12-13(5-11)21-9-20-12/h1-2,5,10,16H,3-4,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQNRUNXRTACQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)COC2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1,3-Benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B5511902.png)

![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)

![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)

![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)

![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)